molecular formula C25H19ClN2O6 B2741610 ethyl 5-(4-chloro-3-nitrobenzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate CAS No. 391862-08-1

ethyl 5-(4-chloro-3-nitrobenzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B2741610
CAS No.: 391862-08-1
M. Wt: 478.89
InChI Key: SJYCBOLZWRKDAK-UHFFFAOYSA-N
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Description

Ethyl 5-((4-chloro-3-nitrobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of multiple functional groups, including an ester, a nitro group, and a chloro-substituted benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-chloro-3-nitrobenzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where the indole derivative is reacted with ethyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Benzoyl Group: The 4-chloro-3-nitrobenzoyl group can be attached to the indole core through an esterification reaction. This involves the reaction of the indole derivative with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((4-chloro-3-nitrobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis agents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amino derivative.

    Hydrolysis of Ester Group: Formation of the corresponding carboxylic acid.

    Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-((4-chloro-3-nitrobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-(4-chloro-3-nitrobenzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the nitro and chloro groups may also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Ethyl 5-((4-chloro-3-nitrobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

    Ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylate: Similar in having a nitro group and a carboxylate ester, but differs in the core structure.

    4-Chloro-3-nitrobenzoic acid: Shares the chloro and nitro substituents but lacks the indole core and ester group.

The uniqueness of ethyl 5-(4-chloro-3-nitrobenzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate lies in its combination of functional groups and the indole core, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(4-chloro-3-nitrobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O6/c1-3-33-25(30)23-15(2)27(17-7-5-4-6-8-17)21-12-10-18(14-19(21)23)34-24(29)16-9-11-20(26)22(13-16)28(31)32/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYCBOLZWRKDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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